molecular formula C13H15NS2 B6309835 2-Cyano-2-pentylbenzodithiolate CAS No. 1823273-83-1

2-Cyano-2-pentylbenzodithiolate

Cat. No.: B6309835
CAS No.: 1823273-83-1
M. Wt: 249.4 g/mol
InChI Key: AACUPDVJEGBEST-UHFFFAOYSA-N
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Description

2-Cyano-2-pentylbenzodithiolate is a chemical compound with the molecular formula C13H15NS2 and a molecular weight of 249.40 g/mol. It is known for its role as a selenol protecting reagent used in the synthesis of potential anticancer drugs. This compound assists in delivering pharmacologically active selenium, which contributes to cytotoxic effects on cancer cells.

Preparation Methods

Industrial Production Methods: Industrial production methods for 2-Cyano-2-pentylbenzodithiolate are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-pentylbenzodithiolate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can participate in substitution reactions where the cyano or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-Cyano-2-pentylbenzodithiolate has several scientific research applications, including:

    Chemistry: It is used as a selenol protecting reagent in organic synthesis.

    Biology: The compound’s ability to deliver pharmacologically active selenium makes it valuable in biological research, particularly in studies related to cancer.

    Medicine: Its role in the synthesis of potential anticancer drugs highlights its importance in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Cyanopentan-2-yl benzodithioate
  • 1-cyano-1-methylbutyl benzenecarbodithioate

Comparison: 2-Cyano-2-pentylbenzodithiolate is unique in its ability to deliver pharmacologically active selenium, which is not a common feature among similar compounds. This uniqueness makes it particularly valuable in the synthesis of potential anticancer drugs.

Properties

IUPAC Name

2-cyanopentan-2-yl benzenecarbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACUPDVJEGBEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#N)SC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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